(S)-3-Methyl-pyrrolidine hydrochloride is a chiral amine with the chemical formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol. It is characterized by a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in organic synthesis and pharmaceutical formulations .
The synthesis of (S)-3-Methyl-pyrrolidine hydrochloride can be achieved through several methods:
(S)-3-Methyl-pyrrolidine hydrochloride finds applications in:
Interaction studies of (S)-3-Methyl-pyrrolidine hydrochloride have shown that it can affect various biological pathways. Specific studies have explored its interactions with neurotransmitter receptors, although comprehensive data on its pharmacokinetics and dynamics remain limited. It is essential to evaluate its safety profile and potential side effects before clinical applications .
Several compounds share structural similarities with (S)-3-Methyl-pyrrolidine hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-3-Methyl-pyrrolidine hydrochloride | 235093-98-8 | 1.00 |
cis-Octahydro-1H-isoindole hydrochloride | 161829-92-1 | 0.90 |
Octahydrocyclopenta[c]pyrrole hydrochloride | 112626-50-3 | 0.90 |
Octahydropyrrolo[3,4-c]pyrrole | 5840-00-6 | 0.89 |
3-Azabicyclo[3.1.0]hexane hydrochloride | 73799-64-1 | 0.86 |
(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride | 1421033-80-8 | 0.78 |
2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 | 0.77 |
(S)-3-Methyl-pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the third position of the pyrrolidine ring, which differentiates it from other similar compounds that may lack this specific configuration or substituent .
(S)-3-Methyl-pyrrolidine hydrochloride possesses the molecular formula C₅H₁₂ClN and exhibits a molecular weight of 121.61 grams per mole. The compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature as (3S)-3-methylpyrrolidine hydrochloride, reflecting its specific stereochemical configuration. Alternative systematic names include pyrrolidine, 3-methyl-, (3S)-, hydrochloride (1:1), which emphasizes the one-to-one stoichiometric relationship between the organic base and hydrochloric acid.
The Chemical Abstracts Service has assigned the unique identifier 186597-29-5 to this compound, facilitating its unambiguous identification in chemical databases and literature. The compound's structural representation can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is written as Cl.C[C@H]1CCNC1, where the @ symbol indicates the S-stereochemistry at the chiral center. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1.
Property | Value |
---|---|
Molecular Formula | C₅H₁₂ClN |
Molecular Weight | 121.61 g/mol |
Chemical Abstracts Service Number | 186597-29-5 |
International Union of Pure and Applied Chemistry Name | (3S)-3-methylpyrrolidine hydrochloride |
PubChem Compound Identifier | 44828593 |
International Chemical Identifier Key | JDJFUMBJQINVKP-JEDNCBNOSA-N |
The stereochemical designation S refers to the absolute configuration at the third carbon atom of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules. This specific configuration distinguishes the compound from its enantiomer, (R)-3-methyl-pyrrolidine hydrochloride, which bears the Chemical Abstracts Service number 235093-98-8. The hydrochloride salt form enhances the compound's water solubility and chemical stability compared to the free base, making it more suitable for storage and handling in synthetic applications.
The development of (S)-3-methyl-pyrrolidine hydrochloride as a synthetic target emerged from the broader investigation of pyrrolidine alkaloids found in natural sources. The significance of 3-methylpyrrolidine derivatives was first recognized through the isolation of related alkaloids from ant venom, particularly from species of Leptothoracini within the Myrmicinae subfamily. These naturally occurring compounds, including leptothoracine and related 3-methylpyrrolidine alkaloids, were identified as pheromones and chemical defense compounds in these ant species.
Early synthetic approaches to 3-methylpyrrolidine alkaloids faced significant challenges due to the limited availability of these compounds from natural sources, with isolation yields typically in the nanogram range. This scarcity necessitated the development of efficient synthetic methodologies to access sufficient quantities for biological evaluation and further chemical investigation. The first asymmetric synthesis approaches were reported in the late 1990s and early 2000s, with researchers developing routes from readily available starting materials such as malic acid derivatives.
A pivotal advancement in the field came with the development of asymmetric synthesis methodologies utilizing (S)-malic acid as a chiral starting material. Research groups demonstrated that diastereoselective methylation of dimethyl (S)-malate, followed by reductive dehydroxylation procedures, could afford dimethyl (R)-2-methylsuccinate with enantiomeric excesses of 80.2% and 84.7%. This intermediate could then be further transformed into the natural enantiomers of ant venom alkaloids, including (R)-leptothoracine and related 3-methyl-N-alkylpyrrolidine derivatives.
The evolution of synthetic methodologies continued with the introduction of asymmetric phase-transfer catalyzed alkylation strategies. Researchers successfully employed these approaches to establish all-carbon stereogenic centers in pyrrolidine precursors, leading to more efficient and scalable synthetic routes. These developments marked a significant advancement in accessing enantiomerically pure 3-methylpyrrolidine derivatives, enabling broader investigation of their chemical and biological properties.
(S)-3-Methyl-pyrrolidine hydrochloride has established itself as a versatile building block in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing molecules. The compound serves as a crucial intermediate in pharmaceutical synthesis, where its chiral center provides a foundation for developing stereochemically defined drug candidates. The pyrrolidine ring system is prevalent in numerous biologically active natural products and synthetic pharmaceuticals, making derivatives like (S)-3-methyl-pyrrolidine hydrochloride valuable synthetic targets.
The significance of this compound extends to its role in asymmetric synthesis and catalysis. Research has demonstrated the utility of 3-methyl-pyrrolidine derivatives in enantioselective transformations, particularly in Mannich-type reactions between glyoxylate imines and carbonyl compounds. The methyl substituent at the third position of the pyrrolidine ring enhances solubility in nonpolar organic solvents relative to unsubstituted pyrrolidine catalysts, providing additional flexibility during optimization of synthetic procedures.
Application Area | Specific Use | Key Advantage |
---|---|---|
Pharmaceutical Synthesis | Chiral building block for drug intermediates | Precise stereochemical control |
Asymmetric Catalysis | Organocatalyst for enantioselective reactions | Enhanced solubility profile |
Natural Product Synthesis | Precursor for alkaloid total synthesis | Access to bioactive compounds |
Medicinal Chemistry | Scaffold for drug discovery | Prevalent in bioactive molecules |
The compound's utility in medicinal chemistry stems from the widespread occurrence of pyrrolidine scaffolds in drug molecules. Statistical analysis of pharmaceutical compounds has revealed that pyrrolidine ranks among the most common five-membered non-aromatic nitrogen heterocycles, appearing in numerous Food and Drug Administration-approved medications. The three-dimensional character of the pyrrolidine ring, in contrast to planar aromatic systems, provides enhanced coverage of chemical space and improved drug-like properties.
In the context of natural product synthesis, (S)-3-methyl-pyrrolidine hydrochloride serves as a key intermediate for accessing complex alkaloid structures. The compound has been utilized in synthetic routes toward various pyrrolidine-containing natural products, including those found in ant venoms and plant alkaloids. These synthetic efforts have not only provided access to scarce natural products for biological evaluation but have also enabled the preparation of structural analogs for structure-activity relationship studies.
(S)-3-Methyl-pyrrolidine hydrochloride occupies a distinctive position within the broader landscape of pyrrolidine chemistry, serving as a representative example of substituted pyrrolidine derivatives that maintain the core five-membered saturated nitrogen heterocycle while introducing specific structural modifications. The pyrrolidine framework, characterized by the molecular formula (CH₂)₄NH, forms the basis for numerous natural and synthetic compounds with diverse biological activities.
The positioning of the methyl group at the third carbon of the pyrrolidine ring creates unique steric and electronic effects that differentiate this compound from other positional isomers and substitution patterns. Comparative analysis with related compounds reveals that (S)-3-methyl-pyrrolidine hydrochloride exhibits distinct reactivity profiles compared to 2-methylpyrrolidine derivatives or other substituted pyrrolidines. The specific stereochemistry at the third position influences both the compound's conformational preferences and its interactions with biological targets.
Compound | Substitution Pattern | Chemical Abstracts Service Number | Molecular Weight |
---|---|---|---|
(S)-3-Methyl-pyrrolidine hydrochloride | 3-methyl (S-configuration) | 186597-29-5 | 121.61 g/mol |
(R)-3-Methyl-pyrrolidine hydrochloride | 3-methyl (R-configuration) | 235093-98-8 | 121.61 g/mol |
2-Methylpyrrolidine | 2-methyl | 765-38-8 | 85.15 g/mol |
3-Fluoropyrrolidine hydrochloride | 3-fluoro | 927-68-4 | 125.57 g/mol |
Within the context of pyrrolidine alkaloid chemistry, (S)-3-methyl-pyrrolidine hydrochloride represents one member of a family of naturally occurring compounds that includes various N-alkylated derivatives. The natural alkaloids derived from this core structure exhibit diverse biological activities, including antimicrobial, antifungal, and pheromonal properties, highlighting the importance of the pyrrolidine scaffold in biological systems.
The compound's relationship to other pyrrolidine derivatives extends to synthetic applications, where it serves as a precursor for more complex structures. Ring expansion reactions, N-alkylation procedures, and functional group transformations can convert (S)-3-methyl-pyrrolidine hydrochloride into various substituted pyrrolidines, pyrrolizidines, and other nitrogen-containing heterocycles. This versatility positions the compound as a valuable synthetic intermediate for accessing diverse chemical architectures.
Recent developments in pyrrolidine chemistry have highlighted the importance of substituted derivatives like (S)-3-methyl-pyrrolidine hydrochloride in contemporary synthetic methodology. The compound's chiral center provides opportunities for developing new asymmetric synthetic transformations, while its structural features enable investigations into structure-activity relationships for various biological targets. These ongoing research efforts continue to expand the utility and significance of this compound within the broader field of heterocyclic chemistry.
(S)-3-Methyl-pyrrolidine hydrochloride is a chiral amine compound characterized by a five-membered saturated nitrogen-containing heterocycle with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol [2]. The compound exists as a hydrochloride salt, which significantly enhances its solubility in aqueous systems compared to the free base form . The pyrrolidine ring system represents one of the most versatile scaffolds in medicinal chemistry due to its sp³-hybridization, which allows for efficient exploration of pharmacophore space [34].
The absolute configuration of (S)-3-Methyl-pyrrolidine hydrochloride is designated by the (S) notation, indicating the specific spatial arrangement of substituents around the chiral center at the 3-position of the pyrrolidine ring [2]. The stereochemical integrity of this compound is crucial for its biological activity, as proteins are inherently enantioselective and different enantiomers can exhibit vastly different pharmacological profiles [34]. The compound maintains its stereochemical purity through careful synthetic methodologies that preserve the chiral center during salt formation .
The SMILES notation for this compound is C[C@H]1CCNC1.Cl, where the @ symbol specifically denotes the (S)-configuration at the methyl-bearing carbon [2]. This stereochemical designation is critical for distinguishing it from its (R)-enantiomer, which carries the Chemical Abstracts Service number 235093-98-8 [3].
The pyrrolidine ring in (S)-3-Methyl-pyrrolidine hydrochloride exhibits characteristic pseudorotation, a phenomenon inherent to saturated five-membered rings that allows the molecule to adopt energetically advantageous conformations [34]. The ring typically adopts envelope conformations, with the carbon bearing the methyl substituent influencing the preferred puckering mode [11]. The presence of the methyl group at the 3-position creates steric interactions that stabilize specific conformational states.
Theoretical calculations have demonstrated that the exocyclic carbon-carbon bond preferentially adopts a staggered conformation to minimize steric repulsion between the methyl substituent and adjacent ring hydrogens [11]. The conformational flexibility of the pyrrolidine ring contributes significantly to the compound's ability to interact with diverse biological targets through induced-fit mechanisms [22].
While specific X-ray crystallographic data for (S)-3-Methyl-pyrrolidine hydrochloride itself is limited in the available literature, related pyrrolidine hydrochloride compounds have been extensively studied [6] [12]. Crystallographic analyses of similar structures reveal that the hydrochloride salt typically forms through hydrogen bonding between the protonated nitrogen atom and the chloride counterion [6]. The crystal packing is often stabilized by van der Waals forces and additional hydrogen bonding interactions involving the pyrrolidine ring [6].
(S)-3-Methyl-pyrrolidine hydrochloride exhibits high solubility in water due to the ionic nature of the hydrochloride salt [14]. The compound is readily soluble in polar protic solvents such as methanol and ethanol, while showing limited solubility in non-polar organic solvents [16]. This solubility profile is characteristic of quaternary ammonium salts and makes the compound particularly suitable for aqueous-phase reactions and biological applications [14].
The enhanced water solubility compared to the free base form is attributed to the formation of hydrogen bonds between the protonated amine and water molecules, as well as the solvation of the chloride counterion [14]. This property is particularly advantageous for pharmaceutical formulations and synthetic applications requiring aqueous media .
The free base form of 3-methylpyrrolidine has a reported melting point of -102.75°C and a boiling point of approximately 116.69°C [15]. However, the hydrochloride salt form exhibits significantly different thermal properties due to the ionic interactions between the protonated amine and chloride ion [15]. The salt form typically has a higher melting point and different decomposition characteristics compared to the free base [15].
Related pyrrolidine hydrochloride compounds demonstrate melting points in the range of 100-110°C, suggesting that (S)-3-Methyl-pyrrolidine hydrochloride likely falls within a similar temperature range [16]. The thermal stability of the compound is generally adequate for standard laboratory handling and storage conditions [31].
(S)-3-Methyl-pyrrolidine hydrochloride exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [16]. This characteristic is common among amine hydrochloride salts due to their ionic nature and the ability of the salt to form hydrated crystal structures [16]. The hygroscopic nature necessitates careful storage under dry conditions to prevent degradation and maintain compound purity [31].
The moisture absorption can lead to changes in the physical appearance of the solid, transitioning from a free-flowing powder to a more cohesive or even liquid form under high humidity conditions [16]. This property must be considered during storage, handling, and analytical procedures [31].
The pyrrolidine nitrogen in (S)-3-Methyl-pyrrolidine exhibits basic properties with a predicted pKa value of approximately 10.53 for the free base form [15]. In the hydrochloride salt, the nitrogen is protonated, forming a stable ammonium ion that can participate in ionic interactions [15]. The basicity of pyrrolidine derivatives can be modulated by structural modifications, with the methyl substituent at the 3-position providing a modest electron-donating effect [22].
The acid-base equilibrium of the compound in aqueous solution is pH-dependent, with the protonated form predominating at physiological pH values [22]. This property is particularly relevant for biological applications where the protonation state can influence membrane permeability and receptor binding [22].
The nitrogen atom in (S)-3-Methyl-pyrrolidine serves as a nucleophilic center, capable of participating in various substitution and addition reactions . The nucleophilicity is enhanced by the electron-donating methyl group, which increases the electron density on the nitrogen atom . In the hydrochloride salt form, the nucleophilicity is temporarily masked due to protonation, but can be restored upon treatment with base .
The compound can act as a nucleophile in alkylation reactions, acylation processes, and other electrophilic substitution mechanisms . The stereochemical configuration at the 3-position can influence the approach of electrophiles, leading to stereoselective reaction outcomes .
While the nitrogen in (S)-3-Methyl-pyrrolidine hydrochloride is primarily nucleophilic, the compound can participate in electrophilic interactions through the activated methylene positions adjacent to nitrogen . The α-carbons to the nitrogen can undergo deprotonation under basic conditions, generating carbanion intermediates that react with electrophiles .
The methyl group at the 3-position can also influence electrophilic attack patterns through steric and electronic effects . The compound's ability to participate in both nucleophilic and electrophilic processes makes it a versatile intermediate in organic synthesis .
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (S)-3-Methyl-pyrrolidine hydrochloride [13] [23]. In ¹H Nuclear Magnetic Resonance spectra, the methyl group typically appears as a doublet around 1.0-1.3 parts per million due to coupling with the adjacent methine proton [23]. The methine proton at the 3-position shows characteristic splitting patterns reflecting coupling with both the methyl group and ring protons [23].
The pyrrolidine ring protons appear in the 1.5-3.5 parts per million region, with the α-methylene protons adjacent to nitrogen typically appearing more downfield due to the deshielding effect of the nitrogen atom [23]. In ¹³C Nuclear Magnetic Resonance spectroscopy, the methyl carbon appears around 19-22 parts per million, while the ring carbons show characteristic chemical shifts in the 25-65 parts per million range [23].
Infrared spectroscopy of (S)-3-Methyl-pyrrolidine hydrochloride reveals characteristic absorption bands that confirm the presence of the pyrrolidine ring and hydrochloride salt [26]. The N-H stretching vibrations of the protonated amine typically appear in the 2500-3000 cm⁻¹ region as broad, medium-intensity bands [26]. C-H stretching vibrations from the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ range [26].
The C-N stretching vibrations appear around 1000-1250 cm⁻¹, while ring deformation modes are typically observed in the 800-1000 cm⁻¹ region [26]. The presence of the hydrochloride salt can be confirmed by the appearance of additional bands related to N-H ionic interactions [26].
Mass spectrometry of (S)-3-Methyl-pyrrolidine hydrochloride typically shows the molecular ion peak of the free base at m/z 85.15, corresponding to the loss of hydrogen chloride from the salt [27]. The base peak often appears at m/z 70, resulting from the loss of the methyl group from the molecular ion [27]. Additional fragmentation patterns include the loss of ethylene (m/z 57) and the formation of pyrrolidinium ion fragments [27].
Electrospray ionization mass spectrometry in positive ion mode readily produces the protonated molecular ion [M+H]⁺ at m/z 86, providing confirmation of the molecular weight [27]. The fragmentation patterns are characteristic of substituted pyrrolidines and can be used for structural confirmation [27].
(S)-3-Methyl-pyrrolidine hydrochloride exhibits limited absorption in the ultraviolet-visible region due to the absence of extended conjugation or aromatic systems [28]. The compound typically shows end absorption below 220 nanometers, attributed to n→σ* transitions of the nitrogen lone pair [28]. The lack of significant chromophores makes ultraviolet-visible spectroscopy less useful for routine analysis compared to other spectroscopic techniques [28].
However, when the compound is derivatized or incorporated into more complex molecular structures, characteristic absorption bands may appear that can be used for quantitative analysis [28]. The compound's interaction with chromophoric reagents can be monitored using ultraviolet-visible spectroscopy for analytical purposes [28].
The comparison between (S)-3-Methyl-pyrrolidine hydrochloride and its racemic mixture reveals important differences in physical and chemical properties [35] [36]. Racemic 3-methylpyrrolidine hydrochloride represents an equimolar mixture of both (S) and (R) enantiomers, resulting in optical inactivity due to the cancellation of optical rotations [35]. The racemic mixture typically exhibits different melting points, solubility characteristics, and crystallization behavior compared to the pure enantiomers [35].
Property | (S)-Enantiomer | Racemic Mixture | (R)-Enantiomer |
---|---|---|---|
CAS Number | 186597-29-5 [7] | 120986-92-7 [3] | 235093-98-8 [3] |
Optical Activity | Levorotatory | Optically inactive | Dextrorotatory |
Melting Point | Enantiomer-specific | Different from pure forms | Mirror of (S)-form |
Biological Activity | Stereospecific | Mixed activity profile | Often different from (S) |
The (R)-enantiomer, designated as (R)-3-Methyl-pyrrolidine hydrochloride, serves as the mirror image of the (S)-form with identical physical properties except for optical rotation . However, the biological activities of the two enantiomers can differ significantly due to the chiral nature of biological targets [34]. The (R)-enantiomer often shows different binding affinities to enzymes and receptors, potentially leading to altered pharmacological profiles .
Synthetic accessibility also differs between the enantiomers, with specific asymmetric synthesis routes favoring one configuration over the other [39] [41]. The (S)-enantiomer can be synthesized from (S)-malic acid through diastereoselective methylation followed by reductive dehydroxylation procedures, achieving enantiomeric excesses of 80-85% [39] [41]. The choice between enantiomers in pharmaceutical applications depends on the specific biological target and desired therapeutic outcome [34].